2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde
Overview
Description
2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde is an organic compound with the molecular formula C11H13ClO2 It is a derivative of benzaldehyde, featuring a hydroxyl group, a tert-butyl group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-tert-butylphenol with ethyl bromide, followed by chlorination and formylation . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This may include continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, affecting their function. The chlorine atom can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-tert-butyl-5-methylphenyl-5-chlorobenzotriazole
- 3-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Uniqueness
2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde is unique due to the presence of both a chlorine atom and a tert-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-tert-butyl-5-chloro-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELFIKAKKMRRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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